molecular formula C7H4Cl2O4 B1364169 3,5-Dichloro-2,4-dihydroxybenzoic acid CAS No. 59119-79-8

3,5-Dichloro-2,4-dihydroxybenzoic acid

Cat. No.: B1364169
CAS No.: 59119-79-8
M. Wt: 223.01 g/mol
InChI Key: FCOWQHCAVUUGCS-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4 . It has a molecular weight of 223.01 g/mol . The compound is solid in form .


Molecular Structure Analysis

The compound’s structure includes two chlorine atoms, four oxygen atoms, and seven carbon atoms . The InChI string is InChI=1S/C7H4Cl2O4/c8-3-1-2 (7 (12)13)5 (10)4 (9)6 (3)11/h1,10-11H, (H,12,13) .


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 77.8 Ų . It has a rotatable bond count of 1 . The exact mass is 221.9486640 g/mol . The compound is canonicalized .

Scientific Research Applications

Synthesis in Antibiotics

3,5-Dichloro-2,4-dihydroxybenzoic acid has been synthesized for use in antibiotics. For example, a study by Alexy and Scharf (1991) discusses the synthesis of a polysubstituted aromatic carboxylic acid found in the macrolide antibiotic lipiarmycin A3, which includes this compound as a key component (Alexy & Scharf, 1991).

Wastewater Treatment

This compound has been used as an intermediate chemical reactant in industrial processes and for wastewater treatment. De Lima Leite et al. (2003) explored the electrochemical oxidation of dihydroxybenzoic acid, a related compound, for disinfecting water contaminated by such acids (De Lima Leite et al., 2003).

Chemical Reactions and Properties

Studies have investigated the chemical reactions and properties of this compound. Lajunen, Saarinen, and Parhi (1980) studied the protonation equilibria and dimerization of this compound and similar acids (Lajunen, Saarinen, & Parhi, 1980). In 2013, Ritmaleni et al. investigated the reduction of 3,5-dicholo-4-hydroxybenzoic acid, revealing insights into its behavior in chemical synthesis (Ritmaleni, Notario, & Yuliatun, 2013).

Molecular Recognition and Supramolecular Assemblies

Varughese and Pedireddi (2006) conducted a molecular recognition study involving 3,5-dihydroxybenzoic acid and its derivatives, highlighting its role in forming supramolecular assemblies (Varughese & Pedireddi, 2006).

Biochemical Research

This compound has also been involved in biochemical research. For instance, Tsai et al. (1999) used a related compound, salicylic acid, in a study to measure hydroxyl radicals in rat blood vessels (Tsai, Cheng, Hung, & Chen, 1999).

Crystallography and Structural Analysis

Research has been conducted on the structural analysis of this compound and related compounds. Burchell et al. (2001) studied the hydrated salts of 3,5-dihydroxybenzoic acid, which may be relevant to understanding the properties of its dichloro derivative (Burchell, Ferguson, Lough, Gregson, & Glidewell, 2001). Faroque et al(2019) synthesized and analyzed the cocrystal salt form of pyrimethamine with 3,5-dihydroxybenzoic acid, offering insights into its structure and electrostatic properties in water solvent (Faroque, Noureen, Mirza, Tahir, & Ahmed, 2019).

Enhancement in Plant Growth

This compound has been studied for its potential in enhancing plant growth. Riov and Yang (1989) found that derivatives of this compound, such as 3,5-diiodo-4-hydroxybenzoic acid, significantly enhanced adventitious root formation in mung bean cuttings (Riov & Yang, 1989).

In Supramolecular Chemistry

Wheatley et al. (1999) explored the hydrogen-bonded adduct of 3,5-dihydroxybenzoic acid, providing insights into its role in supramolecular chemistry (Wheatley, Lough, Ferguson, & Glidewell, 1999).

Mechanism of Action

Target of Action

Similar compounds have been known to target cyclin-dependent kinases , which play a crucial role in cell cycle regulation.

Biochemical Pathways

If it indeed targets cyclin-dependent kinases as suggested by some sources , it could potentially affect cell cycle regulation pathways, leading to downstream effects on cell proliferation.

Result of Action

Similar compounds have been reported to have chemopreventive effects in several animal models of carcinogenesis, blocking cell proliferation in the post-initiation phase .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) . Precautionary statements include P264 - P280 - P305 + P351 + P338 - P337 + P313 . The compound is not flammable, as it has no applicable flash point .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-2,4-dihydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as an inhibitor of certain enzymes, thereby affecting their activity. The compound’s interaction with enzymes such as cyclin-dependent kinases can influence cell cycle regulation and proliferation . Additionally, this compound can bind to proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell growth and apoptosis . By affecting gene expression, this compound can alter the production of proteins that are crucial for cell function and survival. Furthermore, its impact on cellular metabolism can lead to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, the compound’s ability to inhibit cyclin-dependent kinases can result in cell cycle arrest and reduced cell proliferation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, which are crucial for understanding its therapeutic potential and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of cell proliferation and modulation of signaling pathways At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites within cells. For example, its interaction with enzymes involved in the detoxification process can influence the rate at which it is metabolized and excreted. Understanding these metabolic pathways is important for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the presence of transporters that facilitate the uptake of this compound into cells can influence its intracellular concentration and subsequent biological effects. Additionally, binding proteins can sequester the compound in specific tissues, affecting its overall distribution and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the nucleus can enable it to interact with transcription factors and influence gene expression. Similarly, its presence in the cytoplasm can affect signaling pathways and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3,5-dichloro-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O4/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOWQHCAVUUGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207862
Record name beta-Resorcylic acid, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59119-79-8
Record name beta-Resorcylic acid, 3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059119798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Resorcylic acid, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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